Mexrenoate potassium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

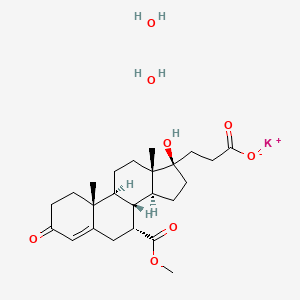

甲肾上腺素钾,也称为其开发代号 SC-26714,是一种合成的类固醇抗盐皮质激素。它是 7-甲基 17-羟基-3-氧代孕甾-4-烯-7,21-二羧酸的单钾盐。 该化合物从未上市,但已被研究其潜在的药理特性 .

准备方法

合成路线和反应条件

甲肾上腺素钾是通过一系列涉及类固醇前体的化学反应合成的。合成路线通常包括用甲醇酯化 7-甲基 17-羟基-3-氧代孕甾-4-烯-7,21-二羧酸,然后形成单钾盐。 反应条件包括控制温度和使用特定催化剂以确保获得所需的产物 .

工业生产方法

虽然甲肾上腺素钾的详细工业生产方法没有得到充分的记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件、使用工业级试剂和采用大型反应器来批量生产化合物。

化学反应分析

反应类型

甲肾上腺素钾会经历各种化学反应,包括:

氧化: 该化合物可以被氧化以形成不同的氧化态。

还原: 还原反应可以改变分子中存在的官能团。

取代: 该化合物可以发生亲核和亲电取代反应。

常见的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用如氢化锂铝和硼氢化钠之类的还原剂。

取代: 条件根据取代类型而异,但常见的试剂包括卤素和烷基化剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生更高氧化态的衍生物,而还原可以产生醇或化合物的其他还原形式。

科学研究应用

Pharmacological Applications

1. Antagonism of Aldosterone

Mexrenoate potassium has been studied primarily for its ability to antagonize the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion. Research indicates that this compound is significantly more potent than spironolactone in reversing aldosterone-induced sodium retention. Specifically, it has been shown to be between 2.1 to 4.5 times more effective than spironolactone in animal models, such as dogs and rats .

2. Hypertension Treatment

In hypertensive models, this compound demonstrated comparable antihypertensive effects to spironolactone. Studies have indicated that both mexrenoate and spironolactone exhibit similar efficacy in reducing blood pressure in dogs with established hypertension . This positions this compound as a potential alternative treatment for conditions requiring mineralocorticoid receptor antagonism.

3. Diuretic Properties

Despite its effectiveness as an aldosterone antagonist, this compound has limited diuretic activity when compared to traditional diuretics like hydrochlorothiazide. Its estimated diuretic potency is less than 0.4% that of hydrochlorothiazide, indicating that while it can influence sodium excretion, it does not function primarily as a diuretic .

Case Studies and Research Findings

Several studies have documented the pharmacological efficacy of this compound:

- Head-to-Head Comparisons : In clinical trials comparing this compound with spironolactone, results showed that mexrenoate was more effective in enhancing urinary sodium excretion and elevating plasma potassium levels in healthy volunteers .

- Toxicology Studies : Long-term studies have evaluated the safety profile of this compound. Unlike some other mineralocorticoid receptor antagonists, it did not show significant tumorigenic effects in animal studies .

Agricultural Applications

Recent research has also explored the role of potassium compounds, including this compound, in agriculture:

1. Enhancing Crop Tolerance

Potassium application has been shown to enhance salt tolerance in plants by improving the K+/Na+ ratio under saline conditions. This is particularly relevant for crops exposed to salinity stress, where potassium helps maintain cellular functions and osmotic balance .

2. Growth Promotion

Studies indicate that potassium treatments can stimulate organic osmolyte synthesis in plants, aiding recovery from salinity stress and promoting overall growth . The application of potassium has been linked to increased antioxidant enzyme activities in various crops, which helps mitigate oxidative stress caused by environmental challenges.

Summary Table of Key Findings

作用机制

甲肾上腺素钾通过作为抗盐皮质激素来发挥其作用。它与盐皮质激素受体结合,抑制醛固酮的作用。 这种抑制导致钠重吸收减少和钾排泄增加,这在高血压和心力衰竭等疾病中可以产生治疗效果 .

相似化合物的比较

类似化合物

螺内酯: 另一种临床使用的类固醇抗盐皮质激素。

依普利酮: 一种选择性盐皮质激素受体拮抗剂,副作用较少。

卡尼烯酮: 螺内酯的代谢物,具有类似的特性。

独特性

甲肾上腺素钾由于其特定的化学结构和对盐皮质激素受体的结合亲和力而独一无二。 与螺内酯和依普利酮不同,甲肾上腺素钾从未上市,这限制了其临床数据,但也使其成为研究的有趣主题 .

属性

CAS 编号 |

43169-54-6 |

|---|---|

分子式 |

C24H37KO8 |

分子量 |

492.6 g/mol |

IUPAC 名称 |

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate;dihydrate |

InChI |

InChI=1S/C24H34O6.K.2H2O/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27;;;/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27);;2*1H2/q;+1;;/p-1/t16-,17+,18+,20-,22+,23+,24-;;;/m1.../s1 |

InChI 键 |

QADGUEZDHAWIQG-BXKVGZNMSA-M |

SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |

手性 SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |

规范 SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)[O-])O)C)C(=O)OC.O.O.[K+] |

Key on ui other cas no. |

43169-54-6 |

同义词 |

mexrenoate potassium SC 26714 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。